molecular formula C6H5BrO2 B1280396 2-Acetyl-3-bromofuran CAS No. 22037-29-2

2-Acetyl-3-bromofuran

Cat. No. B1280396
CAS RN: 22037-29-2
M. Wt: 189.01 g/mol
InChI Key: QPZZLTOSEPARRM-UHFFFAOYSA-N
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Description

2-Acetyl-3-bromofuran, also known as this compound-2-carboxylic acid, is an organic compound with the molecular formula C6H5BrO3. It is a colorless solid that is soluble in organic solvents. This compound is used in organic synthesis as a reagent for the synthesis of various compounds, including pharmaceuticals, pesticides, and dyes. It is also used in the synthesis of other compounds, including carbohydrates and polymers.

Scientific Research Applications

Synthesis and Chemical Reactions

2-Acetyl-3-bromofuran has been synthesized through various methods and is a key intermediate in different chemical reactions. The synthesis of this compound can be achieved by reacting 3-bromofuran with acetic anhydride in the presence of perchloric acid (Nazarova, Babaev, & Umanskaya, 1969). Additionally, alkylthio derivatives of acetylfuran, which include 2-acetyl-5-bromofuran, have been obtained by replacing the bromine in these compounds (Boiko, Boiko, & Nazarova, 1970).

Bromodomain Inhibition and Epigenetics

Research into bromodomains, which are acetyl-lysine recognition domains in proteins, has shown that compounds like this compound can potentially influence epigenetic signaling. Bromodomains play a role in reading acetyl-lysine modifications on histones, affecting chromatin structure and gene expression. The development of inhibitors for bromodomains, including those targeting the BET family of bromodomains, has shown potential in oncology and for treating inflammation and viral infections (Filippakopoulos & Knapp, 2014).

Anticonvulsant and Anti-inflammatory Activities

Compounds derived from 2-bromoacetylbenzofuran, a related chemical, have been studied for their biological activities, including anticonvulsant and anti-inflammatory properties (Dawood et al., 2006). This suggests a potential area of application for this compound derivatives in pharmacological research.

Application in Organic Synthesis

The bromination of 2-acetyl-5-methylfuran, a compound structurally similar to this compound, has been studied extensively. This research has led to the development of selective methods for synthesizing various derivatives, which are important in organic chemistry and potentially in drug development (Saldabol et al., 1999; 2013)(Saldabol, Popelis, Shatz, & Slavinskaya, 2013).

properties

IUPAC Name

1-(3-bromofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2/c1-4(8)6-5(7)2-3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZZLTOSEPARRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50462250
Record name 2-Acetyl-3-bromofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22037-29-2
Record name 1-(3-Bromo-2-furanyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22037-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetyl-3-bromofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is a key synthetic application of 2-acetyl-3-bromofuran highlighted in the research?

A1: this compound serves as a crucial starting material in the synthesis of furostifoline, a furo[3,2-a]carbazole alkaloid. [] The synthesis involves a four-step process, with this compound reacting with ethyl 2-ethynylphenylcarbamate through a Sonogashira reaction. This reaction forms an intermediate which is then treated with tetrabutylammonium fluoride (TBAF) to achieve indole ring formation, ultimately leading to furostifoline. []

Q2: Has the reactivity of this compound been explored in scientific studies?

A2: Yes, one study specifically investigated bromine mobility within the this compound molecule. [] While the abstract doesn't detail the findings, it suggests an interest in understanding how the bromine atom behaves within the molecule, which could have implications for its reactivity and potential applications in chemical synthesis.

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